alpha-Hydroxy myristic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

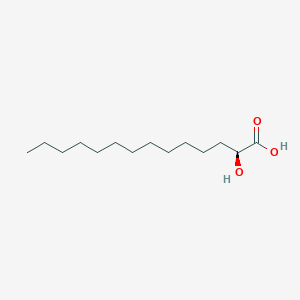

(2S)-2-hydroxytetradecanoic acid is a 2-hydroxymyristic acid having 2S-configuration. It is a 2-hydroxymyristic acid and a (2S)-2-hydroxy monocarboxylic acid. It is a conjugate acid of a (2S)-2-hydroxytetradecanoate. It is an enantiomer of a (2R)-2-hydroxytetradecanoic acid.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C14H28O3

- Molecular Weight : 244.37 g/mol

- Synonyms :

- (2S)-2-hydroxytetradecanoic acid

- 2S-Hydroxymyristic acid

- 2-hydroxy-tetradecanoic acid

Alpha-hydroxy myristic acid is characterized by a hydroxyl group at the second carbon of the myristic acid chain, which contributes to its unique chemical properties and biological activities .

Drug Delivery Systems

One of the primary applications of this compound is in the formulation of drug delivery systems. Research indicates that it can be used as a carrier composition for pharmaceutical drug actives or prodrugs. The unique pH sensitivity of this compound allows it to exhibit lipophilic properties in acidic environments (such as the stomach) and surface-active properties in neutral or alkaline conditions (like the intestinal tract). This property enhances the solubility and bioavailability of hydrophobic drugs .

Key Findings :

- The carrier composition can improve absorption from the gastrointestinal tract.

- It is particularly effective for the delivery of hydrophobic drugs due to its ability to form stable solutions or suspensions .

| Property | Description |

|---|---|

| pH Sensitivity | Lipophilic in low pH; surface-active in high pH |

| Drug Solubility | Enhances solubility of hydrophobic drugs |

| Delivery Method | Oral administration via capsules or suspensions |

Inhibition of Protein Myristoylation

This compound analogs, such as 2-hydroxymyristic acid, have been studied for their role as inhibitors of protein N-myristoylation. This process is crucial for the proper functioning of various proteins involved in cellular signaling. In particular, treatment with 2-hydroxymyristic acid has been shown to inhibit T cell activation by altering protein stability .

Enzyme Inhibition Studies

Research has demonstrated that this compound can be metabolically activated to form 2-hydroxymyristoyl-CoA, which acts as a potent inhibitor of myristoyl-CoA:protein N-myristoyltransferase. This enzyme is essential for the myristoylation process, which modifies proteins and influences their localization and function within cells .

Cosmetic Applications

The emollient properties of this compound make it suitable for use in cosmetic formulations. It can improve skin hydration and texture, making it a valuable ingredient in skincare products. Its ability to enhance penetration also allows other active ingredients to be more effectively absorbed by the skin .

Case Studies

-

Pharmaceutical Composition Development :

A study developed a drug delivery system incorporating this compound that demonstrated improved absorption rates for hydrophobic drugs compared to traditional formulations. The results indicated a significant enhancement in bioavailability when administered orally. -

Inhibition Mechanism Analysis :

Another case examined the mechanism by which 2-hydroxymyristic acid inhibits protein N-myristoylation in T cells. The findings revealed alterations in protein stability and function, providing insights into potential therapeutic applications for immune modulation.

属性

分子式 |

C14H28O3 |

|---|---|

分子量 |

244.37 g/mol |

IUPAC 名称 |

(2S)-2-hydroxytetradecanoic acid |

InChI |

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h13,15H,2-12H2,1H3,(H,16,17)/t13-/m0/s1 |

InChI 键 |

JYZJYKOZGGEXSX-ZDUSSCGKSA-N |

SMILES |

CCCCCCCCCCCCC(C(=O)O)O |

手性 SMILES |

CCCCCCCCCCCC[C@@H](C(=O)O)O |

规范 SMILES |

CCCCCCCCCCCCC(C(=O)O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。